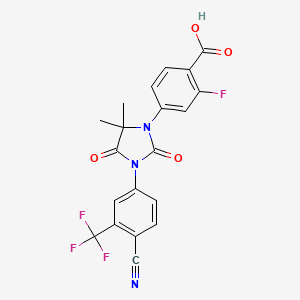

Enzalutamide metabolite M5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enzalutamide is an oral androgen receptor signaling inhibitor utilized in the treatment of men with prostate cancer . It is primarily metabolized by CYP3A4 and CYP2C8 to form the active metabolite N-desmethyl enzalutamide .

Synthesis Analysis

Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . The risk of enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4 .Molecular Structure Analysis

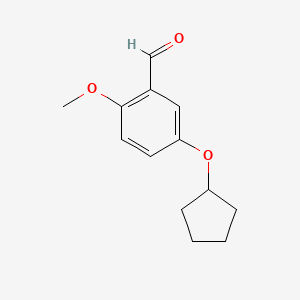

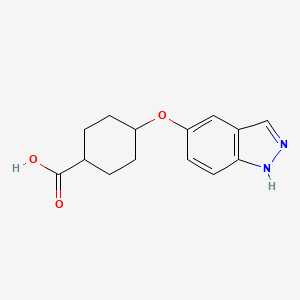

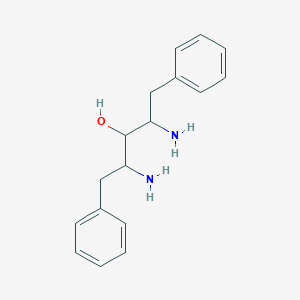

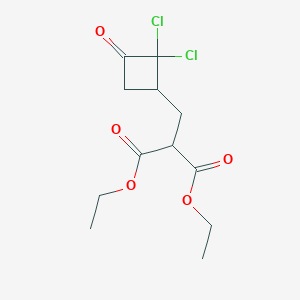

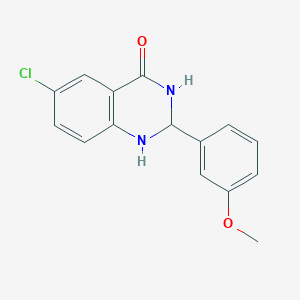

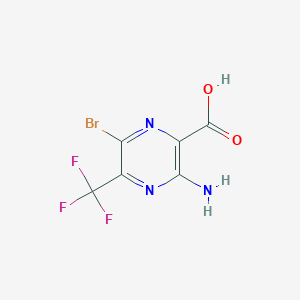

The molecular structures of several metabolites of Enzalutamide, including M1, M2, M4, M5, M6, and M11, have been determined . Enzalutamide was the most abundant 14 C component in plasma .Chemical Reactions Analysis

Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . The risk of enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4 .Physical And Chemical Properties Analysis

Enzalutamide has a half-life of 5.8 days, achieves steady state by day 28, accumulates 8.3-fold with once-daily dosing, shows approximate dose proportionality from 30–360 mg/day, and has ≤30 % intersubject variability . In addition, enzalutamide is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for enzalutamide and its active metabolite, N-desmethyl enzalutamide .作用机制

Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity . It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate .

安全和危害

属性

CAS 编号 |

1242137-19-4 |

|---|---|

分子式 |

C20H13F4N3O4 |

分子量 |

435.3 g/mol |

IUPAC 名称 |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluorobenzoic acid |

InChI |

InChI=1S/C20H13F4N3O4/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) |

InChI 键 |

HLAJSPJIWQUPBY-UHFFFAOYSA-N |

规范 SMILES |

CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

产品来源 |

United States |

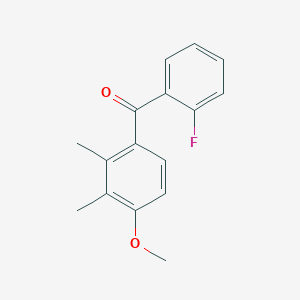

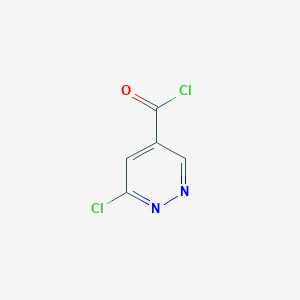

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Iodo-4-oxo-4,5-dihydro-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8324996.png)